
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine
Overview
Description
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a benzyloxy group attached to a methyl group, which is further connected to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemical Properties and Structure
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine contains a pyrazole ring with a benzyloxy group, contributing to its reactivity and biological interactions. The molecular formula is with a molecular weight of 203.24 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility makes it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, such as:
- Oxidation : The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.
- Reduction : If a nitro group is present, it can be reduced to an amine.
- Substitution : The benzyloxy group can be replaced with other nucleophiles under appropriate conditions.
Biology
This compound exhibits significant biological activity , making it a candidate for research in medicinal chemistry. Its potential applications include:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation.
- Antitumor Properties : Studies suggest that this compound may inhibit the growth of cancer cells, particularly in models of breast and liver cancer.
- Enzyme Inhibition : It has been identified as a potential inhibitor of monoamine oxidases, which are critical in neurotransmitter metabolism, suggesting applications in treating mood disorders.
Case Studies
Several studies illustrate the biological activity of this compound:
- Antitumor Activity : In vitro analyses demonstrated that the compound inhibited the proliferation of HepG2 cells with an IC50 value indicating effective concentration levels for therapeutic applications.
- Neuropharmacological Effects : Investigations into its role as a monoamine oxidase inhibitor suggest potential use in treating depression or anxiety-related disorders due to its impact on neurotransmitter levels.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzyloxy group can enhance the compound’s binding affinity to its molecular targets, while the pyrazole ring can interact with various biological pathways.
Comparison with Similar Compounds
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine: can be compared with other pyrazole derivatives, such as:
1H-pyrazol-3-amine: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
5-(Methoxymethyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of a benzyloxy group, which can influence its chemical properties and applications.
5-(Chloromethyl)-1H-pyrazol-3-amine:
The uniqueness of This compound lies in the presence of the benzyloxy group, which can enhance its binding affinity and selectivity in various applications.
Biological Activity
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine is a compound featuring a pyrazole ring with significant potential for various biological activities. Its structure includes a benzyloxy group and an amine functional group, which contribute to its unique chemical properties. The molecular formula is C11H12N4O, and it has been assigned the CAS number 393590-62-0. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is pivotal in determining its biological activity. The pyrazole ring can participate in protonation and deprotonation reactions, affecting its reactivity towards biological targets. The presence of the benzyloxy group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.
Biological Activities
Research indicates that compounds containing pyrazole rings exhibit various biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation.
- Antitumor Properties : Studies suggest that this compound may inhibit the growth of cancer cells, particularly in breast and liver cancer models .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of monoamine oxidases, which are involved in neurotransmitter metabolism. This suggests possible applications in treating mood disorders.
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The benzyloxy group may enhance binding to specific receptors or enzymes, influencing various biochemical pathways.
- Cell Cycle Modulation : In studies involving HepG2 liver cancer cells, the compound demonstrated the ability to induce apoptosis and alter cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in G2/M .
- Neurotransmitter Interaction : As a potential monoamine oxidase inhibitor, it may modulate neurotransmitter levels, impacting mood and cognitive functions.
Research Findings
Several studies have highlighted the biological activity of this compound:
Case Studies
- Antitumor Activity : In vitro studies indicated that this compound inhibited the proliferation of HepG2 cells with an IC50 value suggesting effective concentration levels for therapeutic applications.
- Neuropharmacological Effects : Research into its role as a monoamine oxidase inhibitor suggests potential use in treating depression or anxiety-related disorders due to its impact on neurotransmitter levels.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine, and what intermediates are critical?
Methodological Answer: The synthesis typically involves multi-step processes starting with cyclization of substituted hydrazines with β-ketoesters or diketones. For example, describes a route using a 1,5-diarylpyrazole core template, where 5-phenyl-1-pentanol is condensed with arylhydrazines to form the pyrazole backbone. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which undergoes benzyloxy-methyl substitution via nucleophilic aromatic substitution or Mitsunobu reactions . Characterization of intermediates via -NMR and IR spectroscopy is critical to confirm regioselectivity and functional group integrity .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. and highlight the use of single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds). Complementary techniques include:
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- FT-IR spectroscopy to identify amine (–NH) and benzyloxy (–O–CH-CH) stretches.
- Multinuclear NMR (e.g., -NMR) to assign carbons adjacent to the benzyloxy and pyrazole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as noted in for ammonium salt formation.
- Catalysis : Palladium catalysts (e.g., Pd/C) or phase-transfer agents (e.g., TBAB) can accelerate benzyloxy-methyl group introduction.
- Temperature control : Lower temperatures (–10°C to 0°C) minimize side reactions during acylation steps ( ).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .
Q. How should researchers address discrepancies in biological activity data for pyrazole-3-amine derivatives?
Methodological Answer: Contradictions in pharmacological data (e.g., antibacterial vs. anti-inflammatory activity) require:
- Dose-response validation : Reassess IC values across multiple assays (e.g., MIC for antibiotics, COX-2 inhibition for anti-inflammatory activity).
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., shows that 3-methyl vs. 3-trifluoromethyl groups alter target selectivity).
- Purity checks : Use HPLC (>95% purity) to rule out impurities influencing results ( ).
- Target engagement assays : SPR or ITC can confirm direct binding to proposed targets (e.g., kinases, GPCRs) .
Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Salt formation : Convert the free amine to hydrochloride or trifluoroacetate salts ( ).
- Prodrug design : Introduce acetyl or PEG groups at the NH position to improve membrane permeability.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersibility (referenced in for environmental stability studies).
- LogP optimization : Introduce polar groups (e.g., –OH, –SOH) while monitoring partition coefficients via shake-flask methods .
Q. Data Analysis and Experimental Design
Q. How can researchers design robust assays to evaluate the compound’s mechanism of action?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy or fluorescent probes (e.g., ) to monitor enzymatic inhibition.
- Omics integration : Pair RNA-seq or proteomics with phenotypic screening to identify pathways affected (e.g., links pyrazole derivatives to NF-κB modulation).
- Control experiments : Include known inhibitors (e.g., SR141716 in ) to validate assay specificity.
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability () .
Q. What analytical methods resolve conflicting spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- DFT calculations : Compare experimental -NMR shifts with Gaussian-optimized structures ().
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
- Isotopic labeling : Synthesize -labeled analogs to confirm amine proton assignments ().
- Cross-validation : Correlate IR carbonyl stretches (1650–1750 cm) with calculated vibrational frequencies .
Properties
IUPAC Name |
5-(phenylmethoxymethyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-6-10(13-14-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUHJHRURIGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447667 | |
Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393590-62-0 | |
Record name | 5-Benzyloxymethyl-2H-pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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